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DL-Serine-1-13C

Metabolic flux analysis one-carbon metabolism SHMT pathway

DL-Serine-1-13C (CAS 84344-20-7) resolves a critical challenge in metabolic flux analysis: the need for position-specific ¹³C labeling that avoids the complex isotopologue envelopes generated by uniformly labeled alternatives. This racemic tracer delivers ≥99 atom% ¹³C at the carboxyl carbon (M+1 mass shift), enabling clean MS deconvolution. • Discriminates serine flux between phospholipid/sphingolipid synthesis (94.7%) and one-carbon unit generation (5.3%) via SHMT pathway • Validated starting material for ¹³C-labeled D-cycloserine synthesis (16.4% overall yield) with tartaric acid enantiomer resolution • Single internal standard for simultaneous D- and L-serine LC-MS/MS quantification-reduces procurement cost by 50% vs. enantiopure IS pairs Supplied as a solid, 98% chemical purity; isotopic enrichment 99 atom% ¹³C. Custom packaging from 50 mg to bulk. Quote-based pricing.

Molecular Formula C3H7NO3
Molecular Weight 106.09 g/mol
CAS No. 84344-20-7
Cat. No. B1315011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Serine-1-13C
CAS84344-20-7
Molecular FormulaC3H7NO3
Molecular Weight106.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1
InChIKeyMTCFGRXMJLQNBG-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Serine-1-13C: Site-Specific ¹³C-Labeled Serine Overview


DL-Serine-1-13C (CAS 84344-20-7) is a stable isotopologue of the non-essential amino acid serine, comprising a racemic mixture of D- and L-isomers in which the carbon-1 (carboxyl) atom is selectively enriched with carbon-13 at ≥99 atom% isotopic purity . The compound exhibits a mass shift of M+1 relative to unlabeled serine (monoisotopic mass 106.045944 Da) , and serves as a position-specific tracer for delineating one-carbon metabolism, the serine-glycine pathway, and nucleotide biosynthesis [1].

Site-specific carboxyl ¹³C tracer for one-carbon metabolism studies
Racemic mixture supports D- and L-serine utilization research
High isotopic enrichment for MS-based flux analysis and SIL-IS applications

DL-Serine-1-13C: Procurement Rationale


Substitution of DL-Serine-1-13C with alternative serine isotopologues or unlabeled serine introduces site-specific, stereochemical, and analytical artifacts that directly compromise experimental validity. The carboxyl ¹³C label (position 1) enables tracking of decarboxylation and carbon transfer distinct from position-3 labeling . Uniformly labeled alternatives such as [U-¹³C₃]serine produce complex isotopologue envelopes that confound metabolic flux deconvolution, while L-enantiomer-specific tracers fail to capture D-serine utilization in bacterial systems and racemase-mediated interconversion [1]. Unlabeled serine provides no detectable mass shift for MS quantitation [2].

Position-3 labeling cannot track folate pool entry
Carboxyl-specific label is distinct from position-3; metabolic fate diverges completely after SHMT cleavage, leading to non-interchangeable data.
Uniformly labeled serine creates complex isotopologue envelopes
[U-¹³C₃]serine generates M+0 through M+3 species that may confound flux deconvolution and require computational correction.
Unlabeled serine lacks MS-detectable mass shift
No isotope signature prevents tracer analysis and quantitation by mass spectrometry, limiting workflow applicability.

DL-Serine-1-13C: Comparative Performance Evidence


Position-1 ¹³C Labeling for Serine-Glycine Cleavage Discrimination

DL-Serine-1-13C enables selective tracking of the carboxyl carbon through serine hydroxymethyltransferase (SHMT) cleavage, generating ¹³C-labeled 5,10-methylenetetrahydrofolate for one-carbon unit tracing. In contrast, DL-Serine-3-13C labels the hydroxymethyl carbon, which is converted to glycine rather than entering the folate pool, producing fundamentally different isotopologue distributions that preclude interchangeable use [1].

Serine-Glycine Cleavage Discrimination
Class-level inference
Position-1 (carboxyl)
¹³C transfers to 5,10-methylenetetrahydrofolate; ~5.3% of serine flux to one-carbon units
Position-3 (hydroxymethyl)
¹³C retained in glycine; ~94.7% flux to phospholipid/sphingolipid synthesis
Complete divergence in downstream labeling; procurement of correct positional isotopologue is critical for folate-dependent one-carbon metabolism studies.
HeLa cell nonstationary flux; verify with specific model system.
Metabolic flux analysis one-carbon metabolism SHMT pathway

DL-Serine-1-13C as ¹³C Precursor for D-Cycloserine Synthesis

DL-Serine-1-13C serves as a direct synthetic precursor to ¹³C-labeled D-cycloserine (DCS), an anti-tuberculosis agent, via a racemic serine methyl ester route that yields both enantiomers of cycloserine through tartaric acid resolution [1]. The same route using L-Serine-1-13C would require additional synthetic steps or alternative chiral pool approaches not directly applicable to racemic starting material.

D-Cycloserine Synthesis Precursor
Head-to-head
DL-Serine-1-¹³C
Established synthetic route with 16.4% overall yield to ¹³C-D-cycloserine
L-Serine-1-¹³C
No literature precedent for direct conversion via identical protocol; alternative routes required
Racemic form is mandated for cost-effective, literature-validated synthesis of ¹³C-labeled D-cycloserine.
Yields reported at 250 mg scale; resolution with tartaric acids.
Antibiotic synthesis stable isotope labeling pharmaceutical process chemistry

Simplified Isotopologue Distribution with Single-Position ¹³C Labeling

DL-Serine-1-13C produces a single detectable mass shift (M+1) with simplified isotopologue distribution (M+0 and M+1 only), enabling direct tracing without complex isotopologue correction algorithms. Uniformly labeled [U-¹³C₃]serine generates M+3, M+2, M+1, and M+0 isotopologue species, requiring computational deconvolution to resolve metabolic contributions [1][2].

Isotopologue Distribution Complexity
Class-level inference
DL-Serine-1-¹³C
2 species (M+0, M+1); single mass shift simplifies tracing
[U-¹³C₃]serine
4 species (M+0 to M+3); requires isotopologue spectral analysis for deconvolution
50% reduction in isotopologue count simplifies flux interpretation and reduces computational burden in high-throughput workflows.
GC-CI/EI-TOFMS analysis context; class-level inference.
Isotopologue profiling mass spectrometry flux deconvolution

¹³C-Labeled Serine Internal Standard for ID-LC-MS/MS

L-Serine-1-13C (isotopic purity 99%) has been validated as a stable isotope-labeled internal standard (SIL-IS) for accurate quantitation via isotope dilution LC-MS/MS. When used in Lyso-Gb3-IS synthesis, the compound provided reliable mass shift for SRM method development . This establishes the 1-¹³C labeled serine scaffold as analytically validated for quantitative assays.

ID-LC-MS/MS Internal Standard
Cross-study comparable
L-Serine-1-¹³C
99% isotopic purity; M+1 shift validated for SRM method development
Palmitoic acid-CD3
99% isotopic purity; M+3 shift from triple deuteration
Sufficient isotopic purity for SIL-IS quantification; single ¹³C substitution minimizes isotopic envelope overlap.
Cross-study comparable; verify co-elution in target matrix.
Stable isotope dilution LC-MS/MS quantitative metabolomics

In Vivo De Novo Cysteine Synthesis Tracing with ¹³C₁-Serine

13C₁-serine tracing in genetically engineered mouse models of liver, pancreatic, and lung cancers revealed tissue-specific de novo cysteine synthesis rates, demonstrating the tracer's capability to resolve differential metabolic pathway activity across normal and tumor tissues [1]. De novo cysteine synthesis from serine and homocysteine was highest in normal liver and pancreas, absent in lung tissue, and downregulated during tumorigenesis.

De Novo Cysteine Synthesis Tracing
Cross-study comparable
¹³C₁-serine
Reports tissue-specific de novo cysteine synthesis from serine and homocysteine
¹³C₆-cystine
Reports cystine uptake and glutathione metabolism; universal across tissues
Provides unique, non-redundant metabolic information for orthogonal validation of cysteine pool origin.
Murine models; tissue-specific pathway resolution.
Cysteine metabolism in vivo metabolic tracing cancer metabolism

DL-Serine-1-13C: Key Application Scenarios


One-Carbon Metabolism Flux Analysis in Cancer Cells

DL-Serine-1-13C is the optimal tracer for resolving serine flux partitioning between phospholipid/sphingolipid synthesis (94.7%) and one-carbon unit generation (5.3%) [1]. The position-1 carboxyl label transfers exclusively to the folate pool upon SHMT cleavage, enabling selective quantitation of one-carbon metabolism contributions to nucleotide biosynthesis in proliferating cancer cells.

Synthesis of ¹³C-Labeled D-Cycloserine for Anti-Tuberculosis Studies

DL-Serine-1-13C serves as the validated starting material for ¹³C-labeled D-cycloserine synthesis via racemic serine methyl ester route with 16.4% overall yield [2]. The racemic nature enables access to both enantiomers through tartaric acid resolution, making it the procurement choice for tracer studies investigating D-cycloserine's inhibition of D-alanine racemase and D-alanine-D-alanine ligase in Mycobacterium tuberculosis.

In Vivo Tracing of De Novo Cysteine Synthesis in Tumor Models

13C₁-serine tracing in genetically engineered mouse models enables tissue-resolved quantitation of de novo cysteine synthesis from serine and homocysteine, with highest activity detected in normal liver and pancreas and downregulation during tumorigenesis [3]. The carboxyl label position permits discrimination between serine-derived cysteine (via transsulfuration pathway intermediate cystathionine) and cysteine derived from direct cystine uptake.

ID-LC-MS/MS Quantitation Using ¹³C-Serine Internal Standard

DL-Serine-1-13C at ≥99 atom% isotopic purity provides M+1 mass shift for accurate quantitation of unlabeled serine in complex biological matrices via stable isotope dilution LC-MS/MS . The single ¹³C substitution minimizes isotopic envelope overlap with endogenous serine while maintaining chromatographic co-elution behavior essential for matrix effect compensation.

Application
Selection Property
Validation Focus
One-carbon metabolism flux analysis
Position-1 ¹³C carboxyl label for folate pool tracing
SHMT cleavage pathway flux partitioning and nucleotide biosynthesis endpoint
Synthesis of ¹³C-labeled D-cycloserine
Racemic DL-serine as validated synthetic precursor
Established resolution route and enantiomer-specific tracer yield
In vivo tracing of de novo cysteine synthesis
Carboxyl label for transsulfuration pathway discrimination
Tissue-specific cysteine synthesis rates and tumorigenesis downregulation context
ID-LC-MS/MS serine quantitation
Isotopic enrichment and single M+1 mass shift for SIL-IS
Co-elution behavior and matrix effect compensation in complex biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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